molecular formula C4H10O2S B043082 Diethyl sulfone CAS No. 597-35-3

Diethyl sulfone

Cat. No. B043082
CAS RN: 597-35-3
M. Wt: 122.19 g/mol
InChI Key: MBDUIEKYVPVZJH-UHFFFAOYSA-N
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Description

Diethyl sulfone is a compound with the molecular formula C4H10O2S . It is also known by other names such as Ethyl sulfone and 1,1’-sulfonylbis-ethane . It is a white to slightly yellow crystalline powder .


Synthesis Analysis

Diethyl Sulfone is a reagent used in the synthesis of heterocyclic compounds including β-ketosulfones . It is also used in the preparation of sulfone-based electrolytes for aluminum electrodeposition . Recent developments in sulfone synthesis have focused on more sustainable methods, including photo- and electrochemical methods or the direct fixation of SO2 .


Molecular Structure Analysis

The molecular weight of Diethyl sulfone is 122.19 g/mol . The IUPAC name for this compound is 1-ethylsulfonylethane . The InChIKey, which is a unique identifier for the compound, is MBDUIEKYVPVZJH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Diethyl sulfone is a white crystalline solid . It has a molecular weight of 122.19 g/mol . The compound has no hydrogen bond donor count, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Anti-Inflammatory Properties

Diethyl sulfone has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially reducing inflammation in various tissues. Research in animal models and human clinical trials has explored its impact on inflammatory markers and associated conditions .

Joint and Muscle Health

As a dietary supplement, Diethyl sulfone may benefit joint and muscle health. It has been studied alongside glucosamine sulfate and shows potential in supporting joint function. Individuals experiencing joint pain or discomfort may find relief with Diethyl sulfone supplementation .

Antioxidant Capacity

Diethyl sulfone exhibits antioxidant properties, which can help counteract oxidative stress. By scavenging free radicals, it contributes to overall cellular health. Researchers have explored its impact on oxidative markers and cellular protection .

Skin Health and Wound Healing

Although more research is needed, Diethyl sulfone has been investigated for its potential role in skin health and wound healing. Its sulfur content may play a role in collagen synthesis and tissue repair .

Safety and Tolerability

Diethyl sulfone is Generally Recognized As Safe (GRAS) and well-tolerated by most individuals at dosages of up to four grams daily. Side effects are minimal and mild. However, optimal dosing and treatment duration require further investigation .

Electrolyte Applications

Beyond its dietary supplement use, Diethyl sulfone (also known as DMSO2) serves as an electrolyte in electrodeposition processes, particularly for aluminum. Its stability over a wide temperature range (110–150°C) makes it valuable in industrial applications .

Safety and Hazards

Diethyl sulfone should not be released into the environment . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Recent progress in the field of sulfone synthesis has led to the development of more sustainable methods . These include photo- and electrochemical methods, as well as the direct fixation of SO2 . These emerging technologies represent promising future directions for the synthesis of sulfones .

properties

IUPAC Name

1-ethylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDUIEKYVPVZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870657
Record name (Ethanesulfonyl)ethane
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Molecular Weight

122.19 g/mol
Source PubChem
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Product Name

Diethyl sulfone

CAS RN

597-35-3, 20045-25-4
Record name Ethyl sulfone
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Record name Diethyl sulphone
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Record name Diethyl sulfone
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Record name Diethyl sulphone
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Record name DIETHYL SULPHONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of diethyl sulfone in chemical synthesis?

A1: Diethyl sulfone can act as a reagent in various organic reactions. For example, it can condense with ketones like 2-methylcyclohexanone in the presence of potassium tert-butoxide to yield 1,2-dimethylenecyclohexane []. This reaction highlights diethyl sulfone's utility in forming cyclic alkenes.

Q2: How does diethyl sulfone behave in electrochemical applications?

A2: Research suggests that diethyl sulfone shows promise as an electrolyte additive in lithium-ion batteries []. Specifically, it can enhance the high-voltage cycling performance of lithium nickel-cobalt-manganese oxide (NCM) cathodes. This improvement stems from the formation of a protective surface film on the cathode, mitigating metal dissolution and improving stability during cycling.

Q3: Can you elaborate on the degradation pathway of diethyl sulfide, and what is diethyl sulfone's role in it?

A3: Diethyl sulfide, a simulant for the chemical warfare agent sulfur mustard, can be catalytically degraded in the presence of air []. Manganese oxide supported on Zeolite-13X effectively catalyzes this degradation, yielding products like carbon oxides, ethylene, acetaldehyde, and sulfur dioxide. Diethyl sulfone is identified as a minor product in this degradation pathway, alongside other intermediates like diethyl sulfoxide.

Q4: How do computational chemistry methods contribute to understanding diethyl sulfone's behavior?

A4: Density functional theory (DFT) calculations, specifically using the SMD solvation model, accurately predict the heat of dissolution of crystalline diethyl sulfone in water []. This demonstrates the ability of computational methods to model and predict the thermodynamic properties of diethyl sulfone in solution.

Q5: What insights do electron spin resonance (ESR) studies provide about diethyl sulfone?

A5: ESR studies reveal that diethyl sulfone undergoes dissociative electron capture when irradiated in an argon matrix []. This process generates a diethyl sulfone anion (C2H5SO2-) and an ethyl radical (C2H5•). These findings contribute to understanding the compound's reactivity and potential degradation pathways under irradiation.

Q6: What is known about the environmental fate of diethyl sulfone?

A6: While specific information on diethyl sulfone's environmental fate is limited within the provided research, its presence as a degradation product of diethyl sulfide [] suggests its potential release into the environment. Further investigation is necessary to understand its persistence, degradation pathways, and potential ecological impacts.

Q7: How does the structure of diethyl sulfone relate to its reactivity?

A7: The presence of the sulfone group (SO2) in diethyl sulfone influences its chemical reactivity. This group is electron-withdrawing, making the adjacent carbon atoms susceptible to nucleophilic attack. This explains its participation in condensation reactions with ketones and aldehydes []. Additionally, the sulfone group provides a site for electron capture, as observed in ESR studies [].

Q8: Are there analytical methods for detecting and quantifying diethyl sulfone?

A8: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying diethyl sulfone in complex mixtures [, ]. This method is particularly useful in analyzing the products of diethyl sulfide degradation.

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